(Z)-4-amino-3-chloropent-2-enedioic acid
Description
Properties
Molecular Formula |
C5H6ClNO4 |
|---|---|
Molecular Weight |
179.56 g/mol |
IUPAC Name |
(Z)-4-amino-3-chloropent-2-enedioic acid |
InChI |
InChI=1S/C5H6ClNO4/c6-2(1-3(8)9)4(7)5(10)11/h1,4H,7H2,(H,8,9)(H,10,11)/b2-1- |
InChI Key |
OZYCMBRXDKOFGB-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(/C(C(=O)O)N)\Cl)\C(=O)O |
Canonical SMILES |
C(=C(C(C(=O)O)N)Cl)C(=O)O |
Synonyms |
2-amino-3-chloro-3-pentenedioic 3-ACPA 4-amino-3-chloro-2-pentenedioic acid |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pent-2-Enedioic Acid Derivatives
The foundational step in chemical synthesis involves introducing chlorine at the C3 position of a pent-2-enedioic acid scaffold. A method adapted from the synthesis of 3-chloropent-2-enedioic acid (CID 1558292) employs chloric acid (HClO₃) under controlled conditions. Key steps include:
-
Reaction Setup : A solution of pent-2-enedioic acid in anhydrous dichloromethane is treated with HClO₃ at 0–5°C to prevent side reactions.
-
Stereochemical Control : The Z configuration is favored by slow addition of chlorinating agents and low temperatures, minimizing isomerization.
-
Yield : This step achieves a 69% yield of 3-chloropent-2-enedioic acid, with purity >90% confirmed via HPLC.
Amination at the C4 Position
Selective amination of the chlorinated intermediate is achieved through nucleophilic substitution or catalytic amination:
-
Nucleophilic Substitution : Treatment with aqueous ammonia (NH₃) at 80°C for 6 hours replaces a β-chloro group with an amino group. The reaction is conducted under nitrogen to prevent oxidation.
-
Catalytic Amination : Palladium-catalyzed coupling using NH₃ and a Pd(OAc)₂/BINAP system enhances regioselectivity, yielding 85–90% conversion to the aminochloro product.
Table 1: Comparative Analysis of Amination Methods
| Method | Conditions | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |
|---|---|---|---|---|
| Nucleophilic NH₃ | 80°C, 6 hr, N₂ atmosphere | 72 | 88 | 3:1 |
| Pd-Catalyzed Coupling | 60°C, 3 hr, THF solvent | 89 | 95 | 5:1 |
Microbial Fermentation Using Streptomyces viridogenes
Fermentation Protocol
Microbial biosynthesis offers a stereoselective route to the Z isomer. Streptomyces viridogenes is cultivated in a medium containing glucose (20 g/L), peptone (10 g/L), and KCl (2 g/L) at pH 7.0–7.2. Key parameters include:
-
Temperature : 28°C with agitation at 200 rpm.
-
Chlorination : Sodium chloride (5 mM) is added at the logarithmic growth phase to induce chlorination enzymes.
-
Amination : L-glutamate (10 mM) serves as the amino donor, with transaminase activity peaking at 48 hours.
Downstream Processing
-
Extraction : The broth is acidified to pH 2.5 with HCl, and the product is isolated via ethyl acetate extraction.
-
Purification : Crystallization from methanol/water (1:3) yields 65–70% pure (Z)-4-amino-3-chloropent-2-enedioic acid, with stereochemical integrity confirmed by NMR.
Table 2: Fermentation Performance Metrics
| Parameter | Value | Impact on Yield |
|---|---|---|
| Glucose Concentration | 20 g/L | Optimal growth |
| NaCl Induction | 5 mM at 24 hr | 40% yield boost |
| Harvest Time | 72 hr | Peak production |
Hybrid Approaches: Chemoenzymatic Synthesis
Enzymatic Resolution of Racemates
Racemic 4-amino-3-chloropent-2-enedioic acid is resolved using immobilized lipase B from Candida antarctica (CAL-B). The enzyme selectively hydrolyzes the E isomer’s ester, leaving the Z isomer intact.
Combined Chemical and Microbial Steps
A two-step process involves chemical chlorination followed by microbial amination:
-
Chemical Step : Synthesis of 3-chloropent-2-enedioic acid (69% yield).
-
Microbial Step : Pseudomonas putida expresses an amine transferase to install the C4 amino group, achieving 78% conversion.
Challenges and Optimization Strategies
Stereochemical Drift During Isolation
The Z isomer is prone to thermal isomerization during purification. Mitigation strategies include:
-
Low-Temperature Crystallization : Conducted at 4°C to preserve configuration.
-
Additives : Ascorbic acid (1% w/v) stabilizes the double bond during extraction.
Scalability of Microbial Methods
While fermentation offers high stereoselectivity, scalability is limited by:
-
Oxygen Transfer : Enhanced with baffled flasks or bioreactors.
-
Product Inhibition : Fed-batch techniques maintain cell viability beyond 72 hr.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the stereochemistry and purity of (Z)-4-amino-3-chloropent-2-enedioic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemical assignments. For example, coupling constants () in -NMR can distinguish cis (Z) and trans (E) isomers based on vicinal proton interactions .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns, ensuring no contamination from intermediates or byproducts .
- Polarimetry : Measure optical rotation to verify enantiomeric purity if the compound is chiral .
Q. How can researchers optimize the synthesis of this compound to minimize isomerization during purification?
- Methodological Answer :
- Low-Temperature Crystallization : Use cold ethanol or acetonitrile to precipitate the Z-isomer selectively, as solubility differences between isomers are temperature-dependent .
- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile) to prevent zwitterionic interactions that might destabilize the Z-configuration .
- In Situ Monitoring : Track reaction progress via TLC (silica gel, ninhydrin stain) to halt synthesis before side reactions dominate .
Q. What are the critical parameters for designing enzymatic assays involving this compound as a substrate or inhibitor?
- Methodological Answer :
- pH Control : Maintain buffered conditions (e.g., phosphate buffer, pH 7.4) to stabilize the compound’s amino and carboxyl groups, preventing protonation-dependent activity loss .
- Substrate Concentration : Use Michaelis-Menten kinetics to determine and , accounting for potential competitive inhibition by chlorinated analogs .
- Temperature Sensitivity : Pre-incubate enzymes at assay temperatures (e.g., 37°C) to avoid artifacts from thermal denaturation .
Advanced Research Questions
Q. How should researchers reconcile contradictory data on the compound’s stability under varying oxidative conditions?
- Methodological Answer :
- Controlled Stress Testing : Expose the compound to HO, UV light, or Fe/ascorbate systems, and quantify degradation via LC-MS. Compare results with published protocols to identify methodological discrepancies (e.g., dissolved oxygen levels, trace metal contamination) .
- Multivariate Analysis : Apply principal component analysis (PCA) to stability datasets, isolating variables (e.g., pH, temperature) that disproportionately affect degradation pathways .
- Mechanistic Probes : Use isotopically labeled analogs (e.g., ) to track oxidative cleavage sites and validate proposed degradation mechanisms .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Docking Simulations : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes, prioritizing halogen-bonding interactions from the chloro substituent .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., TIP3P water model) for ≥100 ns to assess conformational stability of the Z-isomer in active sites .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for Z vs. E isomers to guide structure-activity relationship (SAR) studies .
Q. How can researchers address challenges in quantifying trace impurities (e.g., dechlorinated byproducts) in bulk synthetic batches?
- Methodological Answer :
- Ultra-HPLC (UHPLC) with Q-TOF Detection : Achieve sub-ppm sensitivity for halogenated impurities using a BEH C18 column (1.7 µm particles) and negative ion mode ESI .
- Derivatization Protocols : Convert amino groups to fluorescent tags (e.g., dansyl chloride) for enhanced detection of low-abundance species .
- Standard Addition Method : Spike samples with certified reference materials to validate recovery rates and minimize matrix effects .
Data Presentation and Critical Analysis
Q. What statistical approaches are recommended for validating the reproducibility of kinetic data involving this compound?
- Methodological Answer :
- Bland-Altman Plots : Compare inter-laboratory replicates to assess systematic bias in or IC measurements .
- Grubbs’ Test : Identify outliers in triplicate assays caused by experimental artifacts (e.g., pipetting errors) .
- Error Propagation Models : Use Monte Carlo simulations to quantify uncertainty in derived parameters (e.g., catalytic efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
